2,5-Difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile
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Overview
Description
2,5-Difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile is an organic compound characterized by the presence of two fluorine atoms, two phenoxy groups, and two cyano groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (SNAr) reaction, where fluorine atoms are introduced into the benzene ring. The phenoxy groups can be added through etherification reactions, and the cyano groups are often introduced via nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce larger, more complex aromatic systems.
Scientific Research Applications
2,5-Difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile has several scientific research applications:
Organic Electronics: Due to its electron-withdrawing properties, it is explored as a building block for organic semiconductors.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile involves its interaction with various molecular targets. The electron-withdrawing fluorine and cyano groups influence the compound’s reactivity and stability. In coupling reactions, for example, the compound can facilitate the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2,5-dimethoxybenzene: Similar in structure but with methoxy groups instead of phenoxy groups.
1,4-Dibromo-2,5-difluorobenzene: Contains bromine atoms instead of phenoxy groups.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains iodine atoms and an additional fluorine atom.
Uniqueness
2,5-Difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile is unique due to the combination of fluorine, phenoxy, and cyano groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and organic electronic devices.
Properties
CAS No. |
112013-29-3 |
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Molecular Formula |
C20H10F2N2O2 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2,5-difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C20H10F2N2O2/c21-17-15(11-23)19(25-13-7-3-1-4-8-13)18(22)20(16(17)12-24)26-14-9-5-2-6-10-14/h1-10H |
InChI Key |
FKHDKUADAUBUNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)OC3=CC=CC=C3)C#N)F)C#N |
Origin of Product |
United States |
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